[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone
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Overview
Description
This compound contains several functional groups including an allylamine, a thiazole ring, and a trifluoromethylphenyl group. These groups are known to have various biological activities and are often found in pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an allylamine with a 4-amino-1,3-thiazol-5-yl group, followed by the reaction with a 3-(trifluoromethyl)phenyl group. The exact conditions and reagents would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring could potentially introduce aromaticity into the molecule, which could affect its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the allylamine group could potentially undergo reactions with electrophiles, while the thiazole ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the allylamine and thiazole groups could potentially make the compound more polar, while the trifluoromethyl group could potentially increase its lipophilicity .Scientific Research Applications
- The indole scaffold, present in this compound, is a valuable pharmacophore. Indole derivatives have been associated with diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects .
- While not directly related to the compound itself, a transition metal-free protocol has been developed for the synthesis of 3-acyl quinolines using aza-Michael addition and intramolecular annulation of enaminones with anthranils. This method involves the use of methanesulfonic acid (MSA) and NaI, highlighting the importance of these reagents in organic synthesis .
Biological and Clinical Applications
Transition Metal-Free Synthesis
Mechanism of Action
Target of Action
The compound [2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone is a complex molecule that likely targets multiple receptors due to its structural components. The indole and thiazole moieties in its structure are known to interact with a variety of biological targets . .
Mode of Action
The mode of action of this compound is likely multifaceted due to its complex structure. Indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been found to exhibit a range of biological activities
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given the broad range of biological activities associated with indole and thiazole derivatives . .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence the compound’s absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the broad range of biological activities associated with indole and thiazole derivatives . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c1-2-6-19-13-20-12(18)11(22-13)10(21)8-4-3-5-9(7-8)14(15,16)17/h2-5,7H,1,6,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHTGCZXSYQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone |
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